Afuresertib - 1047644-62-1

Afuresertib

Catalog Number: EVT-253077
CAS Number: 1047644-62-1
Molecular Formula: C18H17Cl2FN4OS
Molecular Weight: 427.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afuresertib (GSK2110183) is a potent, selective, oral pan-AKT inhibitor developed for the treatment of various cancers. [, ] It functions by binding to the ATP-binding pocket of AKT, inhibiting its kinase activity, thus interfering with downstream signaling pathways crucial for cell survival, proliferation, and drug resistance. [, ]

Future Directions
  • Combination Therapies: Further exploration of Afuresertib in combination with other targeted therapies, immunotherapies, and chemotherapies is warranted across various cancer types. [, , , ]
  • Biomarker Development: Identifying biomarkers predictive of response to Afuresertib could enable patient selection and personalize treatment strategies. [, ] This includes investigating the role of AKT pathway activation, genetic alterations, and other molecular features in predicting drug sensitivity and resistance.
  • Overcoming Drug Resistance: Further research is needed to understand the mechanisms of resistance to Afuresertib and develop strategies to circumvent it. [, ] This includes exploring combination therapies and investigating the role of compensatory signaling pathways.

Bortezomib

  • Relevance: Bortezomib was frequently studied in combination with Afuresertib for the treatment of relapsed/refractory multiple myeloma and demonstrated synergistic effects. [, , , ] Preclinical studies showed that Afuresertib enhanced Bortezomib-induced cytotoxicity in multiple myeloma cells. []

Carboplatin

  • Relevance: Afuresertib, in combination with Carboplatin and Paclitaxel, was studied in clinical trials for the treatment of recurrent platinum-resistant ovarian cancer. [, , , ] Preclinical data supported this combination, suggesting that AKT kinase inhibition could restore drug sensitivity in platinum-resistant tumors. []

Paclitaxel

  • Relevance: Paclitaxel was combined with Afuresertib and Carboplatin in clinical trials for patients with platinum-resistant ovarian cancer. [, , , ]

Fulvestrant

  • Relevance: A clinical trial investigating the efficacy and safety of combining Afuresertib with Fulvestrant for the treatment of locally advanced or metastatic HR+/HER2− breast cancer showed that the combination had a manageable safety profile and encouraging preliminary activity. []

Panobinostat

  • Relevance: Studies have investigated the potential synergistic effects of combining Panobinostat, a histone deacetylase (HDAC) inhibitor, with Afuresertib in multiple myeloma. [, ]

Romidepsin

  • Relevance: Similar to Panobinostat, Romidepsin, an HDAC inhibitor, has been studied in combination with Afuresertib for its potential to enhance anti-myeloma activity. []

ACY-1215

  • Relevance: ACY-1215, an HDAC6 inhibitor, was explored alongside Afuresertib in multiple myeloma studies for potential synergistic effects against the disease. []

ACY-241

  • Relevance: Similar to ACY-1215, ACY-241, a selective inhibitor of histone deacetylase 6 (HDAC6), has been studied in combination with Afuresertib to assess their combined efficacy in targeting multiple myeloma. []

Ibrutinib

  • Relevance: Preclinical studies in Waldenström's macroglobulinemia showed that the activity of Afuresertib was enhanced when combined with Ibrutinib. []

LY3023414

  • Relevance: In a study investigating the functional impact and targetability of mutations in a spindle cell rhabdomyosarcoma cell line, LY3023414, a dual PI3K/mTOR inhibitor, induced dose-dependent reductions in cell growth. []

Bimiralisib

  • Relevance: Similar to LY3023414, Bimiralisib, a dual PI3K/mTOR inhibitor, showed efficacy in suppressing the growth of spindle cell rhabdomyosarcoma cells in a study exploring molecularly targeted strategies. []

Ipatasertib

  • Relevance: In preclinical studies for breast invasive carcinoma, Ipatasertib was included in combinations with Afuresertib to investigate their potential in overcoming drug resistance. [] In a separate study on spindle cell rhabdomyosarcoma, Ipatasertib, as an AKT inhibitor, demonstrated potential as a molecularly targeted therapy. []

13. AZD5363 * Compound Description: AZD5363 (Capivasertib) is a potent, selective, and orally bioavailable inhibitor of all three isoforms of AKT. * Relevance: AZD5363 was identified as a potential therapeutic option for endometrial cancer patients with PTEN mutations. [] In a study focused on understanding the molecular mechanisms of AKT inhibitors, AZD5363, along with Afuresertib and other AKT inhibitors, was analyzed using chemoproteomic target affinity profiling and phosphoproteomics in breast cancer cells. []

14. Celecoxib* Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. * Relevance: Celecoxib, in combination with Afuresertib, encapsulated in IL4RPep-1-targeting nanoparticles, has been investigated as a potential treatment strategy for melanoma. []

AMG319

  • Relevance: In a study screening for PI3K-Akt-targeting drugs against Bombyx mori Nucleopolyhedrovirus (BmNPV) in silkworms, AMG319 showed significant inhibition of BmNPV in BmE cells and decreased p-Akt expression after BmNPV infection. []
  • Relevance: Similar to AMG319, AZD8835 exhibited antiviral activity against BmNPV in silkworm cells and larvae, suggesting its potential application in sericulture. []
Source and Classification

Afuresertib is classified as a small molecule drug, with its primary mechanism being the inhibition of Akt, a key player in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism. The compound is currently under investigation in clinical trials for its efficacy against several types of cancer, including esophageal cancer and ovarian carcinoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of afuresertib involves a multi-step organic reaction process that includes the formation of various intermediates. The key steps typically include:

  1. Formation of the Core Structure: Starting from commercially available precursors, the synthesis generally involves constructing a pyrido scaffold.
  2. Functionalization: This involves introducing substituents at specific positions on the aromatic rings to enhance potency and selectivity against Akt isoforms.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

The exact synthetic route may vary based on the specific analogs being developed, but it typically follows established organic synthesis protocols for complex heterocycles .

Molecular Structure Analysis

Structure and Data

Afuresertib has a molecular formula of C18H17Cl2FN4OSC_{18}H_{17}Cl_{2}FN_{4}OS with a molecular weight of approximately 427.32 g/mol. Its structure features:

  • A pyrido scaffold that is central to its activity.
  • Multiple functional groups that contribute to its binding affinity and selectivity towards Akt.
  • Specific stereochemistry that may influence its pharmacological properties.

The three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with the target kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Afuresertib primarily undergoes biochemical reactions where it interacts with Akt kinases. The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the active site of the kinase. Key reactions include:

  • Phosphorylation Inhibition: By binding to the active site, afuresertib prevents the phosphorylation of downstream substrates involved in cell survival pathways.
  • Induction of Apoptosis: Treatment with afuresertib leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
Mechanism of Action

Process and Data

Afuresertib's mechanism of action centers around its role as an inhibitor of Akt signaling:

  1. Binding: Afuresertib binds competitively to the ATP-binding site on Akt.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation at critical sites (Thr308 and Ser473), which are necessary for Akt activation.
  3. Downstream Effects: As a result, there is reduced activation of downstream signaling pathways that promote cell survival and proliferation, leading to increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Afuresertib is typically presented as a solid compound.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound must be stored under specific conditions to prevent degradation.

Relevant data from studies indicate that afuresertib has favorable pharmacokinetic properties, including absorption and distribution characteristics that support its use in therapeutic settings .

Applications

Scientific Uses

Afuresertib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being studied for efficacy against various tumors, including breast cancer, ovarian cancer, and esophageal cancer.
  • Research Tool: Beyond therapeutic use, afuresertib serves as a valuable tool in research settings to elucidate the roles of Akt signaling in cancer biology.

Clinical trials are ongoing to establish its safety profile and therapeutic potential across different cancer types, aiming to provide new treatment options for patients with resistant or advanced disease forms .

Molecular Pharmacology of Afuresertib

AKT Isoform Selectivity and Structural Binding Dynamics

Afuresertib (GSK2110183) is a potent pan-AKT inhibitor exhibiting balanced activity against all three AKT isoforms (AKT1, AKT2, AKT3) with IC₅₀ values in the low nanomolar range (Table 1). Structural analyses reveal that afuresertib binds to the ATP-binding pocket of AKT’s kinase domain through a purine-mimetic heterocyclic core, forming critical hydrogen bonds with hinge residue Ala230. The inhibitor’s binding mode involves:

  • Hydrophobic pocket engagement: A hydrophobic aromatic group interacts with the P-loop (residues Gly159-Val164), stabilizing the inactive conformation [1].
  • Acidic residue coordination: A hydrophilic side chain anchors to the acidic region formed by Glu234 and Glu278, enhancing binding specificity [1] [5].
  • Isoform-conserved interactions: Despite >85% sequence homology in the catalytic domains of AKT isoforms, molecular dynamics simulations indicate subtle differences in conformational flexibility may influence inhibitor residence time, particularly in AKT2 [1].

Table 1: Isoform-Selectivity Profile of Clinical-Stage AKT Inhibitors

InhibitorAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)Isoform Preference
Afuresertib0.8 ± 0.22.1 ± 0.51.7 ± 0.3Pan-AKT
Ipatasertib5.0188.0Pan-AKT (AKT1-biased)
Capivasertib3.07.07.0Pan-AKT
MK-22068.01265AKT1/2

Afuresertib’s near-equipotent inhibition across isoforms contrasts with earlier-generation inhibitors like MK-2206, which shows reduced AKT3 activity. This pan-inhibition profile may enhance therapeutic efficacy in tumors driven by multiple AKT isoforms but could contribute to metabolic toxicities via AKT2 inhibition in insulin-sensitive tissues [1] [5].

ATP-Competitive Inhibition Mechanisms and Kinase Specificity Profiling

As an ATP-competitive inhibitor, afuresertib directly competes with Mg²⁺-ATP for binding in the kinase catalytic cleft. X-ray crystallography studies demonstrate that afuresertib induces a conformational shift in the activation loop (T-loop), preventing the phosphorylation-dependent activation cascade at Thr308 (PDK1 site) and Ser473 (mTORC2 site). Kinase specificity profiling across 300 human kinases revealed:

  • >100-fold selectivity against the structurally related AGC kinases PKA and PKCα [1] [5].
  • Moderate inhibition of p70S6K (IC₅₀ = 78 nM) and negligible activity against PI3K isoforms (IC₅₀ > 1,000 nM), confirming target specificity within the PI3K/AKT/mTOR axis [4] [5].
  • Off-target activity observed at clinically relevant concentrations against only 3/300 kinases: ROCK1 (IC₅₀ = 32 nM), DAPK3 (IC₅₀ = 47 nM), and CAMKKβ (IC₅₀ = 68 nM) [5].

Table 2: Kinase Selectivity Profile of Afuresertib

Kinase GroupRepresentative KinasesAfuresertib IC₅₀ Range (nM)Clinical Relevance
AGC (AKT family)AKT1/AKT2/AKT30.8–2.1Primary Targets
AGC (Other)PKA, PKCα, PKG>1,000Minimal inhibition
CAMKCAMKKβ, DAPK347–68Potential off-target
STEROCK1, TAOK132–210Hypertension risk

The inhibitor’s quinoxaline scaffold enables optimal van der Waals contacts with the gatekeeper residue Met227, while its fluorophenyl group occupies a hydrophobic pocket adjacent to the ATP site, contributing to its high binding affinity (Kd = 0.4 nM) [1] [4]. This binding mode differentiates afuresertib from allosteric inhibitors like MK-2206, which target the PH domain, and explains its efficacy against tumors with PH domain mutations [5].

Modulation of PI3K/AKT/mTOR Pathway Downstream Effectors

Afuresertib disrupts PI3K/AKT/mTOR signaling by blocking AKT-mediated phosphorylation of over 100 downstream substrates. Key pharmacodynamic effects include:

  • GSK3β reactivation: Dose-dependent reduction in phosphorylated GSK3β (Ser9) in PC-3 prostate cancer cells (IC₅₀ = 3.0 μM), restoring this tumor suppressor’s activity and suppressing cyclin D1 expression [1] [5].
  • FoxO nuclear translocation: Inhibition of AKT-mediated FoxO1/3a phosphorylation (Thr24/Ser253) promotes nuclear accumulation of FoxO transcription factors, activating pro-apoptotic genes like BIM and TRAIL [1] [2].
  • mTORC1 suppression: Reduced phosphorylation of mTORC1 substrates S6K (Thr389) and 4E-BP1 (Ser65), inhibiting cap-dependent translation and ribosome biogenesis [2] [5].

In hormone receptor-positive breast cancer models, afuresertib (1 μM) synergizes with fulvestrant to block adaptive feedback activation of ERK and AKT observed with PI3Kα inhibitors. This combination reduces tumor viability by 89% versus 45% with either agent alone, demonstrating the critical role of AKT inhibition in overcoming endocrine resistance [5].

Table 3: Downstream Biomarker Modulation by Afuresertib in Cancer Models

BiomarkerPhosphorylation SiteReduction by Afuresertib (1 μM)Functional Consequence
GSK3βSer992%Cell cycle arrest
PRAS40Thr24688%mTORC1 inhibition
TSC2Thr146285%Rheb GTPase activation
FoxO1Thr2479%BIM/PUMA transcriptional activation
BadSer13691%Bcl-2/XIAP inhibition

Metabolomic studies reveal that afuresertib reverses the Warburg effect in PTEN-null tumors, decreasing glucose uptake by 70% and lactate production by 65% within 6 hours. This metabolic reprogramming precedes apoptosis induction, highlighting AKT’s role in cancer cell metabolism [2] [5].

Impact on Apoptotic Signaling Cascades

Afuresertib induces apoptosis through both intrinsic mitochondrial pathways and extrinsic death receptor signaling:

  • Caspase-3/7 activation: In MDA-MB-231 breast cancer cells, afuresertib (2.5 μM, 24h) triggers 8.2-fold increases in caspase-3/7 activity, cleaving extracellular domains of membrane proteins (e.g., CD44, E-cadherin) to promote immunogenic cell death [4] [6].
  • BAX/BCL-2 rebalancing: Phosphorylation of BAD at Ser112 by AKT prevents its pro-apoptotic function. Afuresertib dephosphorylates BAD, enabling BAD-BCL-XL dissociation and subsequent BAX oligomerization on mitochondria, increasing cytochrome c release by 4.5-fold [4] [6].
  • Caspase-independent pathways: At supra-pharmacological concentrations (>5 μM), afuresertib induces nuclear translocation of AIF (apoptosis-inducing factor), triggering ENDOG/PPIA-dependent DNA fragmentation – a mechanism distinct from GnRH-AIF chimeric proteins but similarly caspase-independent [3] [6] [8].

Notably, afuresertib overcomes common apoptotic resistance mechanisms:

  • In Bcl-2-overexpressing lymphoma cells, it synergizes with venetoclax (BCL-2 inhibitor) to increase apoptosis 3.7-fold versus monotherapy [4] [6].
  • It retains efficacy in caspase-3-mutated tumors by activating alternative executioner caspases (-6 and -7) and AIF pathways [6] [8].
  • Unlike death receptor agonists, afuresertib bypasses DISC complex defects by directly targeting mitochondrial apoptosis regulators [4].

Properties

CAS Number

1047644-62-1

Product Name

Afuresertib

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Molecular Formula

C18H17Cl2FN4OS

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl

Synonyms

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.